molecular formula C23H20N2O3S4 B15035435 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B15035435
M. Wt: 500.7 g/mol
InChI Key: QSIYLDANUHUJOG-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,3-benzothiazole ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the quinoline derivative: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Coupling of the benzothiazole and quinoline moieties: This step involves the formation of an ether linkage between the benzothiazole and quinoline derivatives, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the ethanone group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yloxy)-1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but lacks the ethoxy group.

    2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but has an oxo group instead of a thioxo group.

Uniqueness

The presence of the ethoxy group and the thioxo group in 2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone distinguishes it from similar compounds

Properties

Molecular Formula

C23H20N2O3S4

Molecular Weight

500.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C23H20N2O3S4/c1-4-27-13-9-10-16-14(11-13)19-20(31-32-21(19)29)23(2,3)25(16)18(26)12-28-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3

InChI Key

QSIYLDANUHUJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=NC5=CC=CC=C5S4

Origin of Product

United States

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